ETHYL 2-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of triazole, thiazole, and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is formed through the reaction of α-haloketones with thiourea.
Coupling Reactions: The triazole and thiazole rings are then coupled using a suitable linker, such as an acetyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the triazole ring can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Amides and Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
ETHYL 2-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: Used as a building block for the synthesis of various drugs.
Materials Science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in microbial cell wall synthesis, DNA replication, and protein synthesis.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
ETHYL 2-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds:
Similar Compounds: 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE, 2,4-Disubstituted thiazoles.
Uniqueness: The combination of triazole and thiazole rings with a carboxylate ester group provides unique chemical properties and biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S2/c1-4-8-15-13(18-17-8)22-6-9(19)16-12-14-7(3)10(23-12)11(20)21-5-2/h4-6H2,1-3H3,(H,14,16,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHOGBWHHQYDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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